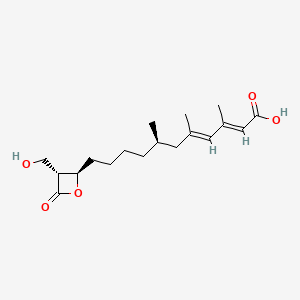
Hymeglusin
Overview
Description
Mechanism of Action
Target of Action
Hymeglusin, a fungal β-lactone antibiotic, is a specific inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A synthase 1 (HMGCS1) . HMGCS1 is an enzyme that plays a crucial role in the mevalonate pathway, which is vital for cell growth and chemosensitivity .
Mode of Action
This compound inhibits HMG-CoA synthase by covalently modifying the active Cys129 residue of the enzyme . This interaction results in the inhibition of the enzyme’s activity, thereby affecting the mevalonate pathway .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mevalonate pathway . This pathway is essential for the biosynthesis of several important classes of molecules, including sterols and certain types of lipids. By inhibiting HMGCS1, this compound disrupts the mevalonate pathway, which can affect cell growth and chemosensitivity .
Result of Action
The inhibition of HMGCS1 by this compound leads to a decrease in the production of molecules that are vital for cell growth and chemosensitivity . This can result in the induction of apoptosis in certain cell lines . For instance, in acute myeloid leukemia (AML) cells, this compound has been shown to enhance the pro-apoptotic effects of other drugs like Venetoclax .
Biochemical Analysis
Biochemical Properties
Hymeglusin functions as a specific and irreversible inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) synthase . HMG-CoA synthase is a key enzyme in the cholesterol biosynthetic pathway . This compound inhibits mevalonate biosynthesis by acting on HMG-CoA synthase .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. In Acute Myeloid Leukemia (AML) cells, this compound has been shown to enhance the pro-apoptotic effects of Venetoclax . It regulates the mevalonate pathway, which is vital for AML growth and chemosensitivity . This compound decreases BCL2 expression levels in HL-60 and KG-1 cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. It functions as a specific and irreversible inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) synthase . This inhibition results from covalent modification of the active Cys129 residue by the formation of a thioester adduct in the active site .
Temporal Effects in Laboratory Settings
It has been observed that this compound and Venetoclax inhibit cell viability in both HL-60 and KG-1 cell lines .
Metabolic Pathways
This compound is involved in the regulation of the mevalonate pathway . This pathway is vital for the growth and chemosensitivity of AML . This compound, as a specific inhibitor of HMGCS1, plays a crucial role in this pathway .
Preparation Methods
Hymeglusin is typically isolated from the culture broth of the fungal strain Fusarium sp. The synthetic route involves the fermentation of the fungal strain, followed by extraction and purification processes. The compound is then crystallized to achieve high purity .
Chemical Reactions Analysis
Hymeglusin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the β-lactone ring structure.
Substitution: Substitution reactions can occur at the hydroxymethyl group or the β-lactone ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Scientific Research Applications
Hymeglusin has several scientific research applications:
Chemistry: It is used as a tool to study the mevalonate pathway and the role of 3-hydroxy-3-methylglutaryl coenzyme A synthase.
Biology: this compound is used to investigate the regulation of cholesterol biosynthesis and its impact on cellular functions.
Medicine: It has potential therapeutic applications in treating diseases related to cholesterol metabolism and has been studied for its effects on dengue virus replication
Industry: This compound is used in the development of new antibiotics and antifungal agents.
Comparison with Similar Compounds
Hymeglusin is unique among β-lactone antibiotics due to its specific inhibition of 3-hydroxy-3-methylglutaryl coenzyme A synthase. Similar compounds include:
Lovastatin: A competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A reductase.
Compactin: Another competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A reductase. Unlike these compounds, this compound targets the synthase enzyme rather than the reductase, making it a valuable tool for studying different aspects of the mevalonate pathway
Properties
IUPAC Name |
(2E,4E,7R)-11-[(2R,3R)-3-(hydroxymethyl)-4-oxooxetan-2-yl]-3,5,7-trimethylundeca-2,4-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O5/c1-12(8-13(2)9-14(3)10-17(20)21)6-4-5-7-16-15(11-19)18(22)23-16/h9-10,12,15-16,19H,4-8,11H2,1-3H3,(H,20,21)/b13-9+,14-10+/t12-,15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCZJZWSXPVLAW-KXCGKLMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCC1C(C(=O)O1)CO)CC(=CC(=CC(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC[C@@H]1[C@H](C(=O)O1)CO)C/C(=C/C(=C/C(=O)O)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318499 | |
| Record name | Hymeglusin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29066-42-0 | |
| Record name | Hymeglusin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29066-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Antibiotic 1233A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029066420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hymeglusin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




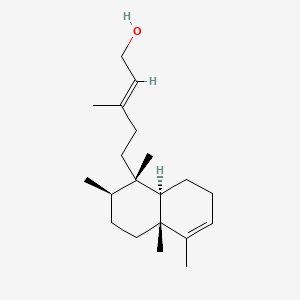
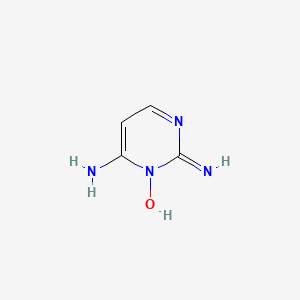
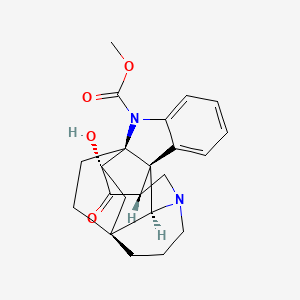
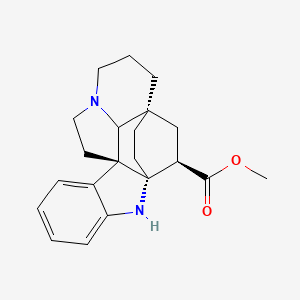

![(1R,2R,3S,4S,5R,8R,9S,10R,11R)-2-[(2S,3R,4S,6R)-4-dimethylamino-3-hydroxy-6-methyloxan-2-yl]oxy-8-ethyl-9,10-dihydroxy-4-[(2S,4S,6S)-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,3,5,9,11,13-hexamethyl-7,15-dioxabicyclo[10.2.1]pentadec-12-en-6-one](/img/structure/B1673755.png)
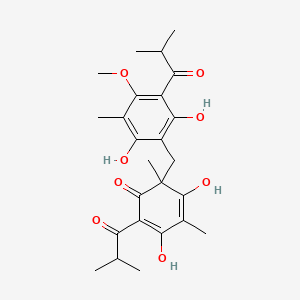
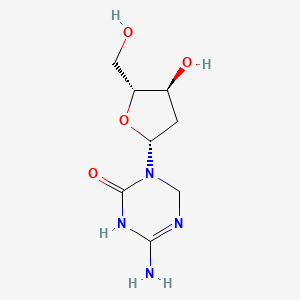
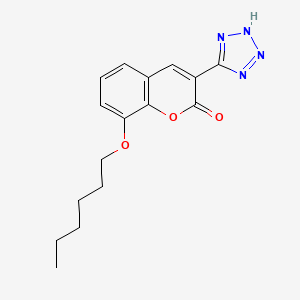
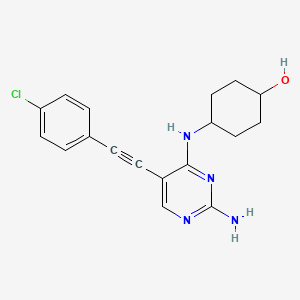
![2-[[4-[[[4-(tert-Butyl)phenyl]sulfonyl]imino]-1-oxo-1,4-dihydro-2-naphthyl]thio]acetic Acid](/img/structure/B1673763.png)

